molecular formula C8H13NO2 B1416930 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione CAS No. 1152567-23-1

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1416930
CAS No.: 1152567-23-1
M. Wt: 155.19 g/mol
InChI Key: CPSVAKDWPALSSR-UHFFFAOYSA-N
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Description

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2. It is also known by its IUPAC name, 3-isopropyl-3-methyl-2,5-pyrrolidinedione . This compound is a member of the pyrrolidine-2,5-dione family, which is characterized by a five-membered ring containing nitrogen and two carbonyl groups.

Biochemical Analysis

Biochemical Properties

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions are crucial as they can influence the compound’s anticonvulsant and antinociceptive properties. The nature of these interactions involves binding to the active sites of these channels, thereby modulating their activity and affecting the overall cellular response.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal channels can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it has been shown to affect gene expression related to these pathways, thereby altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to their inhibition or activation . This binding can result in changes in ion flux across the cell membrane, which in turn affects cellular excitability and signaling. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes are still under investigation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular excitability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant and antinociceptive activities . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. The compound’s impact on animal models provides valuable insights into its pharmacological properties and potential clinical uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in its pharmacological profile.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall cellular effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-pyrrolidinedione with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

3-methyl-3-propan-2-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)8(3)4-6(10)9-7(8)11/h5H,4H2,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVAKDWPALSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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